molecular formula C18H18N4OS B12028665 5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613249-72-2

5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12028665
CAS No.: 613249-72-2
M. Wt: 338.4 g/mol
InChI Key: LKHYXRWFUHYPJN-XDHOZWIPSA-N
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Description

5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-ethoxybenzaldehyde with 4-methylbenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group may also play a role in modulating redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 3-(3-Ethoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-thiol

Uniqueness

5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methylbenzylidene groups provides a distinct set of properties that can be exploited for various applications.

Biological Activity

5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The triazole moiety is known for its diverse pharmacological properties, making it a focal point in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C18H18N4OS. Its structure features a triazole ring substituted with an ethoxyphenyl group and a methylbenzylidene amino group, contributing to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that compounds with a triazole-thiol structure exhibit significant antimicrobial activity. For instance, studies on similar triazole derivatives have shown effectiveness against various microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundConcentration (%)Inhibition Zone (mm)Microorganism
5-(3-Ethoxyphenyl)-...114Staphylococcus aureus
12Klebsiella pneumoniae
8Escherichia coli
10Candida albicans

In a study evaluating the antimicrobial properties of related compounds, it was found that the triazole-thiol derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-donating groups on the triazole ring significantly enhanced the antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-(3-Ethoxyphenyl)-...MDA-MB-231 (Breast Cancer)15
IGR39 (Melanoma)10
Panc-1 (Pancreatic Carcinoma)20

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action is often linked to the ability of the triazole ring to interact with biological targets involved in cell cycle regulation and apoptosis .

Mechanistic Insights

The biological activity of triazole derivatives can be attributed to their ability to interfere with various cellular pathways:

  • Antimicrobial Mechanism : The thiol group in the structure may play a critical role in disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Anticancer Mechanism : The interaction of the triazole moiety with microtubules has been suggested as a pathway for inducing cytotoxicity in cancer cells.

Case Studies

  • Antimicrobial Screening : A study involving several derivatives of triazoles demonstrated that those with electron-donating substituents showed enhanced activity against Staphylococcus aureus and Candida albicans. The compounds were tested using standard cup-plate methods, revealing significant inhibition zones compared to control antibiotics .
  • Cytotoxicity Testing : In another investigation, derivatives were synthesized and screened against multiple cancer cell lines, revealing selective cytotoxicity towards melanoma cells. The results indicated that modifications at the C5 position of the triazole ring could enhance anticancer activity .

Properties

CAS No.

613249-72-2

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4OS/c1-3-23-16-6-4-5-15(11-16)17-20-21-18(24)22(17)19-12-14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+

InChI Key

LKHYXRWFUHYPJN-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C

Origin of Product

United States

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